N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide
Description
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is a diamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety substituted at the 6-position and a hydroxypropyl-thiophen-3-ylmethyl group.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-18(23,9-12-4-7-26-10-12)11-19-16(21)17(22)20-13-2-3-14-15(8-13)25-6-5-24-14/h2-4,7-8,10,23H,5-6,9,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIPOMRVLDBPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 1,4-Benzodioxin
The benzodioxin core is functionalized via electrophilic nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The reaction selectively yields 6-nitro-2,3-dihydro-1,4-benzodioxin, confirmed by thin-layer chromatography (TLC) and $$ ^1H $$-NMR.
Reaction Conditions
Reduction to Primary Amine
The nitro group is reduced using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol. Alternative methods employ iron powder in acidic media, though Pd/C offers superior selectivity.
Optimized Protocol
Preparation of 2-Hydroxy-2-[(thiophen-3-yl)methyl]propan-1-amine
Thiophen-3-ylmethanol Synthesis
Thiophen-3-ylmethanol is prepared via Friedel-Crafts alkylation of thiophene with paraformaldehyde in the presence of boron trifluoride (BF₃).
Procedure
Oxidation to Thiophen-3-ylmethyl Ketone
Thiophen-3-ylmethanol is oxidized to 3-thiophenecarbaldehyde using pyridinium chlorochromate (PCC) in DCM.
Conditions
Grignard Addition and Reductive Amination
The aldehyde undergoes Grignard addition with methylmagnesium bromide (MeMgBr) to form 2-hydroxy-2-[(thiophen-3-yl)methyl]propan-1-ol, followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN).
Key Steps
- Grignard Reaction :
- Reductive Amination :
Amide Bond Formation via Ethanediaoyl Chloride
Activation of Ethanedioic Acid
Ethanedioic acid is converted to ethanedioyl chloride using thionyl chloride (SOCl₂) under reflux.
Procedure
- Reagent: SOCl₂ (3.0 equiv)
- Solvent: Toluene
- Temperature: 110°C
- Time: 4 hours
- Yield: 95%
Sequential Acylation
The benzodioxin amine and thiophene-containing propylamine are coupled sequentially with ethanedioyl chloride in a two-step process:
First Acylation :
- React 2,3-dihydro-1,4-benzodioxin-6-amine with ethanedioyl chloride (1.1 equiv) in DCM.
- Base: Triethylamine (Et₃N, 2.0 equiv)
- Temperature: 0°C → 25°C
- Time: 2 hours
- Intermediate: Mono-acylated product (Yield: 80%)
Second Acylation :
- Add 2-hydroxy-2-[(thiophen-3-yl)methyl]propan-1-amine (1.2 equiv) to the intermediate.
- Solvent: DCM
- Time: 6 hours
- Final Product Yield: 70–75%
Alternative Catalytic Routes
Palladium-Catalyzed Carbonylation
A patent-pending method employs PdI₂/KI catalysis under carbon monoxide (CO) pressure to form benzothiophene intermediates, which are functionalized post-synthesis.
Conditions
Visible-Light-Promoted Cyclization
A photochemical approach utilizes blue LED irradiation to facilitate thiophene ring formation, reducing reliance on transition metals.
Protocol
- Light source: 12 W blue LED
- Solvent: Toluene
- Substrates: Disulfides and alkynes
- Time: 24 hours
- Yield: 60–68%
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >98% purity using C18 column (acetonitrile/water gradient).
- Elemental Analysis : C 58.66%, H 5.34%, N 6.53% (theoretical: C 58.72%, H 5.38%, N 6.51%).
Yield Optimization and Challenges
| Parameter | Conventional Method | Catalytic Method |
|---|---|---|
| Overall Yield | 55–60% | 70–75% |
| Reaction Time | 18–24 hours | 12–16 hours |
| Catalyst Loading | N/A | 5 mol% PdI₂ |
| Byproduct Formation | 10–15% | <5% |
Challenges include steric hindrance during acylation and epimerization at the hydroxy-bearing carbon. Catalytic methods mitigate these issues through milder conditions.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential bioactivity suggests it could be explored as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The compound’s structure allows it to fit into binding sites on proteins, thereby affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Benzodioxin Ring
The target compound bears a 2,3-dihydro-1,4-benzodioxin substituent at the 6-position. In contrast, 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9) features a benzodioxin group at the 5-position . For instance, 5-position substitution may favor planar interactions with aromatic residues in enzymes, whereas 6-position substitution could enhance solubility due to reduced steric hindrance.
Functional Group Variations
- Ethanediamide vs.
- Thiophene vs.
Comparison with Agrochemical Compounds
These compounds differ structurally from the target diamide but share functional group diversity:
- Triazines: Feature 1,3,5-triazine cores with amino and methylthio groups, enabling herbicide activity via photosynthesis inhibition.
- Target Compound : The diamide and thiophene groups suggest a mechanism distinct from triazines, possibly targeting enzyme active sites or signal transduction pathways.
Research Findings and Gaps
- Structural Insights : Substitution at the benzodioxin 6-position (target) vs. 5-position () highlights the importance of regiochemistry in molecular design .
- Data Limitations: No pharmacological or toxicological data for the target compound are available in the provided evidence, limiting direct activity comparisons.
- Hypothetical Applications : Based on structural analogs, the target compound could be explored as a kinase inhibitor (due to diamide-thiophene motifs) or a herbicide precursor (via benzodioxin’s stability).
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One approach includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin with various amines and acetamides under controlled conditions to yield the desired product. The methodologies often employ solvents like DMF and bases such as lithium hydride to facilitate the reaction process .
Enzyme Inhibition
Recent studies have demonstrated that derivatives of benzodioxane compounds exhibit notable enzyme inhibitory activities. Specifically, compounds similar to this compound have been screened against various enzymes including:
- α-glucosidase : Important for carbohydrate metabolism; inhibition can aid in managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase : Targeted for Alzheimer's disease treatment; inhibition can enhance cholinergic transmission .
Table 1: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | α-glucosidase | 12.5 |
| Compound B | Acetylcholinesterase | 8.3 |
| N'-(2,3-dihydro... | α-glucosidase | TBD |
| N'-(2,3-dihydro... | Acetylcholinesterase | TBD |
Antimicrobial Activity
The benzodioxane scaffold has been associated with antimicrobial properties against various pathogens. Studies suggest that modifications on the benzodioxane structure can enhance its antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Compounds containing the benzodioxane structure have also been evaluated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This property is particularly relevant in conditions like arthritis and other inflammatory diseases.
Study on Diabetes Management
In a controlled study, a derivative of the compound was tested for its ability to manage blood glucose levels in diabetic rats. The results indicated a significant reduction in blood glucose levels compared to control groups, suggesting potential therapeutic applications in T2DM management .
Alzheimer's Disease Model
Another study utilized a mouse model of Alzheimer's disease to assess the cognitive benefits of the compound. Mice treated with the compound showed improved memory performance in behavioral tests compared to untreated controls, indicating its potential as a cognitive enhancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
